4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H23N3 |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
4-(1-butan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H23N3/c1-3-10(2)16-9-8-15-13(16)11-4-6-12(14)7-5-11/h8-12H,3-7,14H2,1-2H3 |
InChI Key |
XNYNFXOEMZXWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CN=C1C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization from α-Diketone and Amidine Precursors
One classical approach to substituted imidazoles involves the cyclization of α-diketones with amidines or their equivalents under acidic or neutral conditions.
A process described in patent literature for 2-substituted imidazoles involves reacting α-chloroketones with amidines in the presence of a base and inert solvent such as dioxane or tert-butanol at temperatures ranging from 50°C to reflux (~105°C). This method can be adapted to prepare the imidazole core with N-1 substitution by choosing appropriate alkyl amidines or alkylating agents.
For example, methyl 1,2-dichlorovinyl ketone derivatives can be reacted with acetamidine or other amidines to yield 4-acetyl-2-substituted imidazoles, which can be further functionalized to introduce the butan-2-yl group.
N-Alkylation of Imidazole Precursors
N-Alkylation is a common method to introduce alkyl groups at the N-1 position of imidazoles. This involves reacting the imidazole or its derivatives with alkyl halides or sulfonates under basic conditions.
For the butan-2-yl substituent, the corresponding butan-2-yl halide (e.g., butan-2-yl bromide) can be used to alkylate the imidazole nitrogen. The reaction typically employs bases such as cesium carbonate in polar aprotic solvents like acetonitrile, achieving yields around 70% in analogous systems.
Functionalization of Cyclohexan-1-amine Moiety
The cyclohexan-1-amine fragment can be introduced either by using cyclohexanone or cyclohexanone derivatives as starting materials or by substitution reactions on preformed imidazole rings.
In some synthetic routes, the cyclohexan-1-amine is retained throughout the synthesis or introduced via reductive amination or nucleophilic substitution on halogenated intermediates.
Multicomponent Reactions and Catalysis
Recent advances show that multicomponent reactions involving primary amines, aldehydes, and diketones can be catalyzed by metal salts (e.g., iron(III) perchlorate) to efficiently construct heterocyclic frameworks similar to imidazoles.
These methods provide improved yields and scalability, with reaction conditions optimized for oxygen availability and temperature control to prevent side reactions and evaporation losses.
Representative Synthetic Route Example
Analytical and Optimization Considerations
Reaction yields and purities depend heavily on solvent choice, temperature control, and catalyst presence.
Purification often involves crystallization from mixtures such as acetonitrile/water or methanol/dichloromethane to obtain the pure compound.
Scale-up challenges include oxygen availability in oxidation steps and solubility issues, which can be mitigated by reaction condition adjustments.
Summary of Research Discoveries
The use of reaction inert solvents like dioxane and tert-butanol with sodium acetate base has been shown to facilitate the efficient preparation of 4-acetyl-2-substituted imidazoles, which are key intermediates.
N-Alkylation using cesium carbonate in acetonitrile provides a reliable method for introducing the butan-2-yl group at N-1 of the imidazole ring with good yields.
Multicomponent reactions catalyzed by iron salts enable scalable synthesis of heterocyclic systems related to imidazoles, with careful control of oxygen and temperature enhancing yields.
Purification protocols involving solvent mixtures and filtration ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives .
Scientific Research Applications
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine with structurally related imidazol-2-amine derivatives, focusing on substituents, molecular features, and inferred properties:
Structural and Functional Analysis
- Cyclohexane vs. Aromatic Substituents : The target compound’s cyclohexane ring introduces conformational flexibility and chirality, contrasting with rigid aromatic systems in analogs like 4,5-diphenyl-1H-imidazol-2-amine . This flexibility may enhance membrane permeability in biological systems compared to planar analogs.
- Substituent Effects: The butan-2-yl group at N1 provides moderate steric bulk, which could reduce metabolic degradation compared to smaller alkyl groups.
- Solubility and Ionicity : Unlike the hydrochloride salt of 5-(4-phenylphenyl)-1H-imidazol-2-amine , the target compound lacks ionic functional groups, suggesting lower aqueous solubility. However, the cyclohexane’s amine group may allow salt formation to modulate solubility.
Biological Activity
4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine, identified by its CAS number 2089609-76-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is C₁₃H₂₃N₃, with a molecular weight of 221.34 g/mol. The compound features an imidazole ring, which is known for its role in biological activity, particularly in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Its imidazole moiety can engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine exhibit significant antimicrobial properties. For instance, a high-throughput screening of chemical libraries revealed that certain imidazole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with Minimum Inhibitory Concentrations (MICs) below 20 µM . This suggests that the compound may possess similar antimicrobial efficacy.
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data indicate that it may exhibit selective cytotoxicity, with IC50 values suggesting effectiveness at low concentrations. For example, related compounds have shown IC50 values in the range of 4.5 to 30 µM against HepG2 liver cancer cells .
Study on Antimicrobial Properties
A study conducted by AbbVie screened over 100,000 compounds and identified several hits with promising activity against Mtb. Among these, derivatives related to the imidazole structure were prioritized for their low cytotoxicity and potent activity . The study emphasized the importance of structural modifications in enhancing biological activity while minimizing toxicity.
Evaluation of Cytotoxic Effects
Another research effort focused on evaluating the cytotoxic effects of various imidazole-based compounds on cancer cell lines. The findings indicated that compounds with similar structural features to 4-[1-(butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine exhibited significant growth inhibition in cancer cells, supporting further investigation into their therapeutic potential .
Table 1: Biological Activity Summary
| Compound | Activity Type | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| 4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine | Antimicrobial | <20 | Not determined |
| Related Imidazole Derivative | Antimicrobial | <20 | Not determined |
| Phenylpiperidine Derivative | Cytotoxic | Not applicable | 6.3 |
| Aminomethylquinoxaline | Cytotoxic | Not applicable | 7.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
